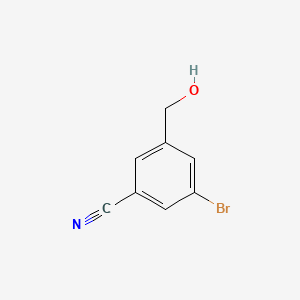

3-Bromo-5-(hydroxymethyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZGRXPTEKVBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736804 | |

| Record name | 3-Bromo-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205515-06-5 | |

| Record name | 3-Bromo-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5-CYANOBENZYL ALCOHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Hydroxymethyl Benzonitrile

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile can be approached through two main strategies: the direct bromination of 5-(hydroxymethyl)benzonitrile or a multi-step synthesis commencing with a Friedel-Crafts hydroxymethylation.

Bromination of 5-(Hydroxymethyl)benzonitrile as a Precursor

A common and direct method for synthesizing this compound involves the electrophilic aromatic substitution of 5-(hydroxymethyl)benzonitrile. This approach requires careful optimization to achieve the desired regioselectivity and minimize unwanted byproducts.

The choice of brominating agent and solvent is critical in directing the outcome of the reaction. N-Bromosuccinimide (NBS) is a frequently employed reagent for such transformations, offering a milder and more selective alternative to liquid bromine. researchgate.netmasterorganicchemistry.com Acetonitrile (B52724) is a commonly used solvent for these reactions, providing a suitable medium for the dissolution of reactants and facilitating the desired chemical conversion. nih.govchemistrysteps.com The use of NBS in acetonitrile allows for a controlled release of bromine, which is crucial for achieving regioselectivity. researchgate.net

| Brominating Agent | Solvent | Key Advantages |

| N-Bromosuccinimide (NBS) | Acetonitrile | Milder reaction, controlled bromine release, good regioselectivity. researchgate.netmasterorganicchemistry.comnih.govchemistrysteps.com |

| Bromine (Br₂) | Dichloromethane | Stronger brominating agent, may require more stringent control. |

Table 1: Comparison of Common Brominating Agents and Solvents

The directing effects of the substituents on the benzene (B151609) ring play a pivotal role in determining the position of bromination. The hydroxymethyl group (-CH₂OH) is an ortho-, para-director, activating these positions for electrophilic attack. youtube.comyoutube.com Conversely, the cyano group (-CN) is a meta-director and deactivates the ring. youtube.comyoutube.com In 5-(hydroxymethyl)benzonitrile, these groups are meta to each other. The positions ortho to the hydroxymethyl group (positions 4 and 6) and the position meta to the cyano group (position 5, which is also ortho to the hydroxymethyl group) are electronically favored for substitution.

However, the synthesis of this compound requires bromination at the 3-position, which is ortho to the deactivating cyano group and meta to the activating hydroxymethyl group. Achieving this specific regioselectivity can be challenging and often requires the use of a catalyst, such as a Lewis acid or a protic acid, to enhance the electrophilicity of the bromine and overcome the inherent directing effects of the substituents. chemistrysteps.com The precise control of reaction temperature is also crucial, as lower temperatures can favor the desired kinetic product over thermodynamically more stable isomers.

Several side reactions can occur during the bromination of 5-(hydroxymethyl)benzonitrile, leading to a decrease in the yield of the desired product. The two primary side reactions are over-bromination and oxidation of the hydroxyl group.

Over-bromination, the introduction of more than one bromine atom onto the aromatic ring, can be minimized by carefully controlling the stoichiometry of the brominating agent. Using a slight excess or an equimolar amount of NBS is a common strategy. nih.gov

Oxidation of the primary alcohol of the hydroxymethyl group to an aldehyde or carboxylic acid is another potential side reaction, especially under harsh conditions. libretexts.orglibretexts.org The use of milder brominating agents like NBS helps to reduce the risk of oxidation. organic-chemistry.org Furthermore, conducting the reaction at controlled, often sub-ambient, temperatures can further suppress this unwanted transformation. The workup procedure may also involve quenching the reaction with a reducing agent to destroy any excess oxidant.

Multi-step Synthetic Sequences

An alternative approach to this compound involves a multi-step synthesis that can offer better control over the final product's structure.

This synthetic strategy begins with a Friedel-Crafts hydroxymethylation of a suitable starting material, such as 3-bromobenzonitrile (B1265711). youtube.com The Friedel-Crafts reaction introduces a hydroxymethyl group onto the aromatic ring. However, the direct hydroxymethylation of a deactivated ring like 3-bromobenzonitrile can be challenging and may require the use of highly reactive hydroxymethylating agents or specific catalysts to proceed efficiently.

Following the successful hydroxymethylation to produce 5-bromo-3-(hydroxymethyl)benzonitrile, a subsequent step would be required to isomerize the bromo substituent to the desired 3-position relative to the hydroxymethyl group, or more practically, the initial choice of starting material would be key. A more plausible, though not explicitly found in direct literature for this specific compound, multi-step route might involve starting with a compound where the desired substitution pattern is already established or can be readily achieved. For instance, starting with 3,5-dibromobenzonitrile (B1351247) and selectively reducing one of the bromo groups after hydroxymethylation could be a hypothetical, albeit complex, alternative. Due to the challenges in direct hydroxymethylation of deactivated rings, this multi-step approach is generally less favored than the direct bromination of 5-(hydroxymethyl)benzonitrile.

Reduction of Aldehyde Precursors (e.g., 3-Bromo-5-formylbenzonitrile)

A primary and direct method for the synthesis of this compound involves the chemical reduction of its corresponding aldehyde precursor, 3-bromo-5-formylbenzonitrile (B592712). This transformation targets the formyl group (-CHO) for reduction to a hydroxymethyl group (-CH₂OH) while preserving the nitrile (-CN) and bromo (-Br) functionalities on the aromatic ring. The reaction is a nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.

Utilization of Reducing Agents (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this type of transformation due to its mild and selective nature. It is particularly effective at reducing aldehydes and ketones without affecting more robust functional groups like nitriles and aryl halides. The reaction typically involves dissolving the aldehyde precursor in a suitable solvent and then introducing sodium borohydride. The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), which attacks the carbonyl carbon. A subsequent workup step, usually with water or a mild acid, protonates the resulting alkoxide intermediate to yield the final benzyl (B1604629) alcohol product.

Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used; however, NaBH₄ is often preferred for its greater functional group tolerance and safer handling requirements.

Solvent Effects and Temperature Optimization in Reduction Reactions

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield, reaction rate, and selectivity of the reduction.

Solvent Effects: Protic solvents, such as methanol (B129727) and ethanol, are frequently used for sodium borohydride reductions. They can participate in the reaction by stabilizing the borohydride reagent and protonating the intermediate alkoxide. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) can also be used. The polarity of the solvent can impact reaction kinetics; for some aldehyde reductions, more polar solvents have been observed to lead to slower reactions. organic-chemistry.org

Temperature Optimization: Aldehyde reductions with sodium borohydride are often conducted at controlled temperatures, typically ranging from 0 °C to room temperature. Lowering the temperature can enhance selectivity and minimize potential side reactions, though it may also decrease the reaction rate. For many standard reductions, starting the reaction at 0 °C and then allowing it to warm to room temperature provides a good balance between reaction speed and control.

Table 1: Hypothetical Reaction Parameters for the Reduction of 3-Bromo-5-formylbenzonitrile

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for aldehydes over nitriles; safer than LiAlH₄. |

| Solvent | Ethanol/Methanol | Protic solvent, effectively dissolves NaBH₄ and the substrate. |

| Tetrahydrofuran (THF) | Aprotic alternative, useful for specific solubility requirements. | |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with selectivity, minimizing side products. |

| Workup | Aqueous Acid (e.g., dilute HCl) | Protonates the intermediate alkoxide to yield the final alcohol. |

Advanced Synthetic Strategies and Innovations

Beyond classical reduction methods, contemporary synthetic chemistry offers innovative approaches that prioritize stereocontrol, environmental sustainability, and process efficiency.

Stereoselective and Enantioselective Synthesis Approaches

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when developing related chiral molecules. Enantioselective reduction of prochiral ketones to produce chiral, non-racemic alcohols is a well-established field. wikipedia.org These methods often employ a stoichiometric reducing agent in combination with a catalytic amount of a chiral catalyst.

Common strategies include:

Catalytic Asymmetric Reduction: This involves using transition metal catalysts, such as those based on Ruthenium, Rhodium, or Iridium, complexed with chiral ligands (e.g., BINAP). wikipedia.orgresearchgate.net These catalysts can deliver a hydride from a source like H₂ or isopropanol (B130326) to one face of the carbonyl preferentially, leading to one enantiomer in excess.

Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant to achieve high enantioselectivity in the reduction of a wide range of ketones. mdpi.comyoutube.com

While direct literature on the enantioselective synthesis of a chiral analogue of this compound is limited, these established methods form the foundation for how such a synthesis would be approached. For instance, a prochiral ketone analogue, such as 3-bromo-5-acetylbenzonitrile, could theoretically be reduced enantioselectively to yield a chiral secondary alcohol.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of functionalized benzonitriles, several green principles can be applied:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. For instance, developing catalytic versions of reductions minimizes the use of large quantities of metal hydrides. rsc.org

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The reduction of an aldehyde to an alcohol is an example of a high atom economy reaction (an addition reaction).

Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of petrochemicals is a key goal. jeeadv.ac.in Research into synthesizing nitriles from biomass-derived aldehydes showcases this principle in action.

One innovative approach in the green synthesis of nitriles involves using ionic liquids that can act as the solvent, catalyst, and phase-separation agent, simplifying the process and allowing for easy recycling of the catalyst. rsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis. thieme-connect.de By using microreactors or packed-bed systems, flow chemistry provides superior control over reaction parameters.

Key Advantages of Flow Chemistry:

Enhanced Safety: The small volume of the reaction mixture at any given time minimizes the risks associated with highly exothermic or hazardous reactions.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling precise temperature control and reducing side product formation. thieme-connect.de

Scalability: Increasing production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.

Integration of Steps: Multiple reaction, work-up, and purification steps can be integrated into a single continuous sequence, improving efficiency. nih.govnih.gov

The synthesis of this compound via the reduction of its aldehyde precursor is an ideal candidate for a flow process. The precise control of temperature and mixing could lead to higher yields and purity, while also offering a safer and more scalable manufacturing platform.

Table 2: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

| Process Type | Discrete, sequential steps | Continuous, integrated process |

| Heat Transfer | Limited by surface area | Excellent, rapid heating/cooling |

| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |

| Scalability | Challenging, requires re-optimization | Simpler, by time or numbering-up |

| Process Control | Less precise | High precision over temperature, pressure, time |

Comparative Analysis of Synthetic Efficiencies and Yields

One of the most direct routes involves the reduction of 3-bromo-5-formylbenzonitrile. This precursor can be synthesized from 3,5-dibromobenzaldehyde (B114249) through a cyanation reaction using copper(I) cyanide (CuCN) in a process analogous to the Rosenmund-von Braun reaction. The subsequent reduction of the aldehyde group to a hydroxymethyl group is a well-established transformation.

An alternative approach could involve a Sandmeyer reaction starting from 3-amino-5-bromobenzyl alcohol. organic-chemistry.orgnih.govmasterorganicchemistry.com This method would introduce the nitrile group at a later stage. While versatile, the Sandmeyer reaction can sometimes lead to side products and require careful control of reaction conditions. nih.gov

A third potential, though less direct, route could start from 3,5-dibromobenzyl alcohol. This would necessitate a selective monocyanation, which can be challenging to achieve with high selectivity, followed by the conversion of the remaining bromine to a hydroxymethyl group, or vice versa.

The following table provides a comparative overview of these potential synthetic pathways:

| Route | Starting Material | Key Transformation(s) | Potential Advantages | Potential Disadvantages |

| 1 | 3,5-Dibromobenzaldehyde | Cyanation, Aldehyde Reduction | Direct, potentially high-yielding final step. | Cyanation step can be sensitive to conditions. |

| 2 | 3-Amino-5-bromobenzyl alcohol | Diazotization, Sandmeyer Reaction | Utilizes a common and powerful reaction for introducing nitriles. organic-chemistry.orgnih.gov | Diazonium salts can be unstable; potential for side reactions. masterorganicchemistry.com |

| 3 | 3,5-Dibromobenzyl alcohol | Selective Monocyanation | Readily available starting material. | Achieving high selectivity in monocyanation can be difficult. |

Factors Influencing Yield Discrepancies Across Different Synthetic Protocols

Yield discrepancies in the synthesis of this compound can arise from several factors inherent to each synthetic protocol.

For Route 2 , the Sandmeyer reaction is the key yield-determining step. The stability of the intermediate diazonium salt is paramount; decomposition before reaction with the cyanide source will lower the yield. masterorganicchemistry.com The presence of the hydroxymethyl group on the starting material, 3-amino-5-bromobenzyl alcohol, might also influence the reaction's efficiency. Furthermore, the generation of phenolic byproducts through reaction with water is a common issue in Sandmeyer reactions. organic-chemistry.org

In Route 3 , the primary challenge to achieving a high yield lies in the selective monocyanation of 3,5-dibromobenzyl alcohol. The two bromine atoms have similar reactivity, making it difficult to replace just one with a nitrile group. This can lead to a mixture of starting material, the desired mono-substituted product, and the di-substituted byproduct, necessitating challenging purification steps and resulting in a lower isolated yield of the target intermediate.

Purity of Reagents and Catalyst Loading Optimization

The purity of reagents and the optimization of catalyst loading are crucial for maximizing yield and minimizing side reactions in all synthetic routes.

For the cyanation step in Route 1 , the purity of the 3,5-dibromobenzaldehyde and the quality of the copper(I) cyanide are important. Impurities in the starting material can interfere with the reaction, while the activity of the CuCN catalyst can vary between batches. The catalyst loading of CuCN needs to be optimized; too little may result in an incomplete reaction, while an excess can lead to purification challenges and increased cost.

In the reduction of the aldehyde, the purity of the reducing agent, such as sodium borohydride, is important for consistent results. For catalytic reductions, such as the dual cobalt-copper light-driven system, the loading of both the cobalt complex and the photoredox catalyst must be carefully optimized to ensure efficient and selective reduction without promoting side reactions. rsc.org

In the Sandmeyer reaction of Route 2 , the purity of the starting amine is critical, as impurities can interfere with the diazotization process. The concentration and purity of the nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) must be precisely controlled. The copper(I) cyanide used in the subsequent cyanation step also requires optimization of its loading to ensure a complete and clean reaction. nih.gov

Industrial Scale Production Considerations and Challenges

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents a unique set of challenges and considerations.

Process Safety: The use of toxic reagents like copper(I) cyanide necessitates strict safety protocols and specialized handling equipment to prevent exposure and environmental contamination. The Sandmeyer reaction in Route 2 involves potentially explosive diazonium salt intermediates, requiring careful temperature control and robust process safety management to mitigate risks. masterorganicchemistry.com

Waste Management: The generation of waste, particularly from the use of heavy metals like copper, is a significant environmental concern. Industrial processes must incorporate efficient methods for waste treatment and catalyst recovery to comply with environmental regulations and improve sustainability. The use of greener brominating agents, such as bromide-bromate mixtures, is an area of active research to reduce the environmental impact of bromination processes. chemindigest.com

Equipment and Infrastructure: The choice of synthetic route will dictate the required industrial equipment. Reactions involving corrosive reagents like bromine or strong acids require specialized reactors. The handling of solid reagents and the purification of the final product on a large scale also require appropriate infrastructure, such as filtration systems and large-scale chromatography or crystallization units.

Reaction Optimization for Scale-up: Reaction conditions that are suitable for laboratory scale may not be directly transferable to an industrial setting. For example, heat transfer becomes more critical in large reactors, and mixing efficiency can significantly impact reaction outcomes. Process optimization studies are essential to ensure consistent product quality and yield on a large scale. This includes optimizing parameters like reaction time, temperature, and reagent addition rates. For instance, in the reduction of aromatic aldehydes, controlling the reaction temperature is crucial to prevent over-reduction or the formation of impurities. mit.edu

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Hydroxymethyl Benzonitrile

Reactivity of the Bromine Atom

The carbon-bromine bond on the aromatic ring is the most common site for chemical modification on the 3-Bromo-5-(hydroxymethyl)benzonitrile scaffold. Its reactivity is dominated by transformations that proceed via organometallic intermediates.

Direct displacement of the bromine atom on this compound via a nucleophilic aromatic substitution (SNAr) mechanism is generally not a viable pathway under standard conditions. The SNAr reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In this compound, the electron-withdrawing nitrile group (-CN) is situated meta to the bromine atom. This position does not allow for effective delocalization and stabilization of the intermediate negative charge, rendering the molecule relatively unreactive toward nucleophilic attack. While the hydroxymethyl group (-CH₂OH) is a weak activating group, its effect is insufficient to promote the SNAr reaction. Consequently, harsher reaction conditions would be required, which could lead to undesired side reactions involving the other functional groups.

The most significant and widely utilized transformation pathway for this compound involves palladium-catalyzed cross-coupling reactions. These reactions offer a mild and efficient method for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, demonstrating high functional group tolerance. The reactivity of aryl halides in these couplings typically follows the order: I > Br > Cl. tcichemicals.com As an aryl bromide, this compound is an excellent substrate for a variety of powerful coupling methodologies.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a new carbon-carbon bond by coupling an organoboron species (like a boronic acid or ester) with an organic halide. tcichemicals.com this compound readily participates in this reaction to form biaryl structures or to introduce alkyl and alkenyl substituents. The reaction is valued for its mild conditions and tolerance of functional groups, including the nitrile and hydroxymethyl moieties present on the substrate. tcichemicals.com

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Representative Conditions for Suzuki-Miyaura Coupling:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boronic Acid/Ester | Phenylboronic Acid | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates organoboron species |

| Solvent | Dioxane/H₂O, Toluene, or DMF | Solubilizes reactants |

The presence of the hydroxymethyl group on the this compound ring can influence the Suzuki-Miyaura coupling in several ways:

Electronic Effects: The hydroxymethyl group is a weak electron-donating group and is generally well-tolerated in Suzuki-Miyaura reactions without interfering with the catalytic cycle. Many examples in the literature demonstrate successful couplings on substrates with unprotected alcohol functionalities.

Steric Hindrance: Being in the meta-position relative to the bromine atom, the hydroxymethyl group exerts minimal steric hindrance. This lack of ortho-substitution allows for efficient oxidative addition of the palladium catalyst to the carbon-bromine bond, which is the first and often rate-limiting step of the catalytic cycle.

Directing Effects: Research has shown that hydroxyl groups located near a reaction site can sometimes act as directing groups in palladium-catalyzed reactions. This can occur through temporary coordination of the hydroxyl's oxygen atom to the palladium center, potentially influencing the rate and selectivity of the reaction, though this effect is more pronounced for ortho-positioned groups.

While Suzuki-Miyaura couplings are known for their broad functional group tolerance, certain situations may necessitate strategies to improve efficiency or prevent side reactions. In the case of this compound, the hydroxymethyl group is generally robust. However, if particularly strong bases or high temperatures were required that might cause undesired reactivity, protection of the hydroxyl group is a viable strategy.

Common protecting groups for alcohols include:

Silyl ethers: Such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, which are easily installed and are stable to the basic conditions of the Suzuki coupling. They can be removed post-coupling with a fluoride source (e.g., TBAF).

Benzyl (B1604629) ethers (Bn): A robust protecting group that can be removed via hydrogenolysis.

Esters: While less common for this purpose due to potential hydrolysis under basic conditions, they can be used in specific cases.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.org This reaction is the premier method for synthesizing arylalkynes. It typically employs a palladium catalyst, a copper(I) co-catalyst (usually copper iodide), and an amine base, which often doubles as the solvent. rsc.org

This compound is a suitable substrate for Sonogashira coupling, allowing for the direct attachment of an alkynyl group to the aromatic ring. The reaction conditions are generally mild and tolerate the nitrile and hydroxymethyl groups well. A common coupling partner is trimethylsilylacetylene, as the trimethylsilyl (TMS) group can be easily removed afterward to yield the terminal alkyne, or other substituted alkynes can be used directly. rsc.org

Representative Conditions for Sonogashira Coupling:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Trimethylsilylacetylene or Phenylacetylene | Coupling Partner |

| Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst |

| Co-catalyst | CuI | Activates the alkyne |

| Base/Solvent | Triethylamine (Et₃N) / THF | Base and/or solvent |

Table based on analogous reaction conditions reported for substituted benzonitriles. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govmnstate.edu In the context of this compound, the aryl bromide serves as the electrophilic partner for coupling with a primary or secondary amine. This reaction is known for its broad substrate scope and tolerance of various functional groups, including alcohols and nitriles, which suggests that direct amination without the need for a protecting group on the hydroxymethyl moiety is feasible. escholarship.org

The general transformation involves reacting the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, have expanded the reaction's applicability to a wide range of amines and aryl halides. escholarship.orgorganic-chemistry.org

For a substrate like this compound, typical conditions would involve a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), combined with a specialized ligand. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to facilitate the catalytic cycle.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table presents generalized conditions based on reactions with similar substrates. Specific optimization for this compound may be required.

| Component | Example Reagent/Ligand | Typical Solvent | Temperature Range |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Toluene, Dioxane | 80-110 °C |

| Ligand | XPhos, RuPhos, BINAP | Toluene, Dioxane | 80-110 °C |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |

| Amine | Primary or Secondary Amines | Toluene, Dioxane | 80-110 °C |

Grignard Reactions and Organolithium Chemistry

The application of Grignard reagents and organolithium reagents to this compound is complicated by the presence of multiple reactive sites. These organometallic compounds are not only strong nucleophiles but also potent bases.

The most significant challenge is the acidic proton of the hydroxymethyl group (-CH₂OH). Both Grignard (R-MgX) and organolithium (R-Li) reagents will readily deprotonate the alcohol to form a magnesium or lithium alkoxide, respectively. mnstate.eduquora.com This acid-base reaction consumes one equivalent of the organometallic reagent and prevents it from acting as a nucleophile at the nitrile carbon.

To achieve nucleophilic addition to the nitrile, which would typically form a ketone after acidic workup, strategies to circumvent the acidic proton are necessary. researchgate.netmasterorganicchemistry.com One approach is to use an excess of the Grignard or organolithium reagent, with the first equivalent acting as a base and subsequent equivalents acting as the nucleophile. Another, more efficient, strategy involves protecting the hydroxymethyl group as an ether (e.g., a silyl ether) before introducing the organometallic reagent.

Alternatively, one might consider forming a Grignard reagent from the aryl bromide of this compound itself. However, this is generally not feasible as the newly formed Grignard reagent would be intramolecularly quenched by the acidic proton of the nearby hydroxymethyl group.

Reactivity of the Hydroxymethyl Group

Oxidation Reactions to Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding carboxylic acid, 3-bromo-5-cyanobenzoic acid. This transformation requires the use of strong oxidizing agents. The stability of the aryl bromide and nitrile groups under oxidative conditions is a key consideration in reagent selection.

Several oxidizing agents are capable of converting a primary benzylic alcohol to a carboxylic acid. The choice of reagent depends on factors such as reaction conditions, selectivity, and functional group compatibility.

Potassium Permanganate (KMnO₄): This is a powerful and common oxidizing agent for converting benzylic alcohols and alkylbenzenes to carboxylic acids. The reaction is typically carried out in a basic aqueous solution, followed by acidification to yield the carboxylic acid. The nitrile and aryl bromide functionalities are generally stable under these conditions.

Chromium Trioxide (CrO₃): Often used in the form of the Jones reagent (CrO₃ in aqueous acetone and sulfuric acid), chromium trioxide is another strong oxidant that can effectively convert primary alcohols to carboxylic acids. However, chromium-based reagents are highly toxic and generate hazardous waste, making them less environmentally favorable.

Nitric Acid (HNO₃): Concentrated nitric acid can also be used to oxidize benzylic positions to carboxylic acids, often at elevated temperatures. google.com

Table 3: Comparison of Oxidizing Agents for Benzylic Alcohol Oxidation

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Effective, relatively inexpensive | Requires careful temperature control, generates MnO₂ waste |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Fast and efficient | Highly toxic, carcinogenic, hazardous waste |

| Nitric Acid (HNO₃) | Concentrated, heat | Powerful oxidant | Can lead to nitration of the aromatic ring as a side reaction |

Esterification and Etherification Reactions

The hydroxymethyl group of this compound readily undergoes esterification and etherification reactions, which are common transformations for primary alcohols.

Esterification: Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common approach. Alternatively, for more sensitive substrates or milder conditions, the alcohol can be reacted with an acyl chloride or acid anhydride in the presence of a base like pyridine.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether. masterorganicchemistry.com The nitrile and aryl bromide groups are typically unreactive under these conditions.

Halogenation of the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl moiety can be substituted by a halogen atom to yield a benzylic halide. These resulting compounds, such as 3-bromo-5-(bromomethyl)benzonitrile or 3-bromo-5-(chloromethyl)benzonitrile, are versatile intermediates for further synthetic transformations, including nucleophilic substitution reactions.

Common reagents for the conversion of primary alcohols to the corresponding alkyl halides include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reagents are often preferred over hydrohalic acids to avoid the formation of carbocation intermediates and potential side reactions.

Table 2: Halogenating Agents for Hydroxymethyl Group Conversion

| Desired Halide | Reagent | Typical Conditions |

|---|---|---|

| Chloride | Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) |

Dehydration Reactions

The hydroxymethyl group can undergo dehydration to form a vinyl group, although this is not a common transformation for simple benzyl alcohols under standard laboratory conditions. Such a reaction would convert this compound into 3-bromo-5-vinylbenzonitrile. This transformation typically requires harsh acidic conditions and high temperatures, which can lead to polymerization or other side reactions. Due to the potential for competing reactions on the nitrile group and the aromatic ring under such conditions, this is a less synthetically useful pathway for this particular molecule.

Reactivity of the Nitrile Groupchemistrysteps.com

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to amines, carboxylic acids, and amides.

Reduction to Amine Derivativeschemistrysteps.com

The reduction of the nitrile group is a key reaction for the synthesis of primary amines.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. chemistrysteps.com In the case of this compound, the nitrile group can be reduced to an aminomethyl group, yielding (3-bromo-5-(hydroxymethyl)phenyl)methanamine. This reaction typically involves the treatment of the nitrile with an excess of LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the free amine. chemistrysteps.comlibretexts.org

It is important to note that LiAlH₄ can also reduce other functional groups. However, in this molecule, the aromatic bromine is generally unreactive towards LiAlH₄, and while the hydroxymethyl group could potentially be deprotonated, it is not typically reduced further under these conditions.

Table 3: Conditions for Nitrile Reduction to a Primary Amine

| Reducing Agent | Solvent | Workup |

|---|

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. chemistrysteps.comlibretexts.org

Under acidic conditions, heating this compound with an aqueous acid solution (e.g., aqueous sulfuric acid or hydrochloric acid) will lead to the formation of 3-bromo-5-(hydroxymethyl)benzoic acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org

Conversely, hydrolysis under basic conditions, for example, by heating with aqueous sodium hydroxide, will initially produce the sodium salt of the carboxylic acid (sodium 3-bromo-5-(hydroxymethyl)benzoate) and ammonia gas. libretexts.org Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org

By carefully controlling the reaction conditions, it is sometimes possible to isolate the amide intermediate, 3-bromo-5-(hydroxymethyl)benzamide. This can often be achieved by using milder reaction conditions, such as hydrolysis with hydrogen peroxide in the presence of a base.

Table 4: Conditions for Nitrile Hydrolysis

| Product | Reagents |

|---|---|

| Carboxylic Acid | H₂SO₄ (aq), heat |

| Carboxylate Salt | NaOH (aq), heat |

Applications of 3 Bromo 5 Hydroxymethyl Benzonitrile in Advanced Chemical Research

Organic Synthesis Building Block

In the field of organic chemistry, 3-Bromo-5-(hydroxymethyl)benzonitrile serves as a versatile building block. The strategic placement of its functional groups—a nucleophilically displaceable bromine atom, a nitrile group that can undergo various transformations, and a hydroxymethyl group that can be oxidized or used in esterification and etherification reactions—allows for its use in a wide array of synthetic applications. The presence of these multiple reactive sites enables chemists to perform selective chemical modifications, making it a valuable precursor in multi-step syntheses. The general utility of benzonitrile (B105546) cores with bromo and hydroxymethyl substituents is well-recognized for creating valuable synthetic intermediates.

The design and synthesis of complex molecular systems often rely on the use of custom-made molecular building blocks that can be assembled into larger, functional structures. semanticscholar.org this compound fits this role perfectly, acting as a foundational component for constructing more elaborate molecular frameworks. The bromo- and hydroxymethyl-substituted benzonitrile scaffold is useful for creating complex organic molecules. For instance, related bromo-benzonitrile derivatives are key intermediates in the synthesis of important pharmaceutical compounds like Febuxostat, which demonstrates the utility of this class of compounds in building intricate, bioactive molecules. researchgate.net The halogen substituent on such building blocks provides a chemical handle for further functionalization, often through cross-coupling reactions, after the initial molecular framework has been assembled. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is an effective scaffold for the synthesis of various heterocyclic systems. The nitrile and bromo groups can participate in cyclization reactions to form fused or substituted ring systems. For example, the nitrile group can react with various reagents in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. semanticscholar.org The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to attach other cyclic or acyclic fragments, or it can be involved in intramolecular cyclizations to form new rings fused to the initial benzene (B151609) ring. This versatility makes it a key starting material for generating libraries of novel heterocyclic compounds for further research.

Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry, where it serves as a precursor for molecules with potential therapeutic applications. Its ability to be chemically modified at its three functional sites allows for the systematic development of new compounds designed to interact with specific biological targets.

The compound is a key starting material for creating molecules with potential biological activity. The bromo-benzonitrile framework is found in various compounds explored for therapeutic purposes. Researchers utilize this intermediate to synthesize more complex molecules that are then evaluated for their efficacy in various disease models. For example, the synthesis of certain anticancer agents has involved the use of bromo-indolinone scaffolds, which share structural similarities and highlight the importance of the bromo-aromatic motif in designing bioactive agents. mdpi.com

A primary strategy in modern drug discovery is the development of small molecules that can inhibit specific enzymes or modulate the activity of cellular receptors. The this compound scaffold is used to synthesize such targeted molecules. The resulting compounds, such as triazolopyridines, are known to exhibit inhibitory activity against various enzymes. researchgate.net The specific orientation of the bromo and hydroxymethyl groups on the benzonitrile ring is crucial for guiding the synthesis towards final products with the correct three-dimensional shape and electronic properties to bind effectively to a biological target.

A specific and significant application of this compound is in the preparation of triazolopyridines, which have been investigated as phosphodiesterase (PDE) inhibitors for the treatment of dermal diseases. pharmaffiliates.com Phosphodiesterases are a family of enzymes that play a critical role in cellular signaling, and their inhibition is a therapeutic strategy for various inflammatory conditions, including those affecting the skin. The synthesis of these specialized triazolopyridines utilizes this compound as a key intermediate, where its distinct functional groups direct the formation of the final fused-ring structure necessary for biological activity. Research into related bromo-substituted aromatic compounds has also shown potential for mitigating inflammation in skin cells, further underscoring the relevance of this chemical class in dermatological research. nih.gov

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

No dedicated studies have been identified that utilize this compound as a parent compound for the design and synthesis of analogs in structure-activity relationship (SAR) investigations. SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The lack of such research involving this compound indicates that its potential as a scaffold for developing new therapeutic agents has not been extensively explored or, if it has, the results have not been disclosed in publicly accessible literature.

Material Science Applications

There is no available information to suggest that this compound has been employed as a monomer or precursor in polymer synthesis. The bifunctional nature of the molecule, possessing both a bromo and a hydroxymethyl group, could theoretically allow for its incorporation into polymer chains, but no such research has been published.

Consistent with the lack of data in polymer synthesis, there are no reports of this compound being used in the development of advanced materials. This includes applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where substituted benzonitrile derivatives are sometimes employed.

Agrochemical Research Applications

No patents or research articles have been found that describe the use of this compound as an intermediate in the synthesis of pesticides or herbicides. While the broader class of brominated benzonitriles has been implicated in agrochemical synthesis, specific examples involving this particular compound are absent from the available scientific record.

Spectroscopic and Computational Characterization of 3 Bromo 5 Hydroxymethyl Benzonitrile

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound in solution. For 3-Bromo-5-(hydroxymethyl)benzonitrile, both ¹H and ¹³C NMR would provide crucial information about its chemical environment.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Conformational Analysis

A detailed analysis of the ¹H NMR spectrum would be expected to reveal distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic region would likely show a complex splitting pattern due to the meta-substitution. The chemical shifts and coupling constants of these protons would provide insight into the electronic effects of the bromo, cyano, and hydroxymethyl substituents on the benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing and electron-donating nature of the substituents. The signals for the methylene carbon of the hydroxymethyl group and the carbon of the nitrile group would appear in their characteristic regions.

Conformational analysis, potentially aided by advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information about the preferred orientation of the hydroxymethyl group relative to the benzene ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 | 125 - 140 |

| -CH₂-OH | 4.5 - 5.0 | 60 - 70 |

| -CH₂-OH | Variable (depends on solvent and concentration) | N/A |

| Aromatic C-Br | N/A | 115 - 125 |

| Aromatic C-CN | N/A | 110 - 120 |

| Aromatic C-CH₂OH | N/A | 140 - 150 |

| -C N | N/A | 115 - 125 |

Note: These are predicted ranges and actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups. Key vibrational modes would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹ in both IR and Raman spectra, confirming the presence of the nitrile group.

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

C-O stretch: A band in the 1000-1260 cm⁻¹ region, corresponding to the alcohol C-O bond.

C-Br stretch: A band in the low-frequency region, typically below 600 cm⁻¹.

Interactive Data Table: Expected Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H stretch | 3200-3600 (broad) |

| -C≡N | C≡N stretch | 2220-2240 (sharp) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| -CH₂- | C-H stretch | 2850-2960 |

| Aromatic C=C | C=C stretch | 1400-1600 |

| -CH₂-OH | C-O stretch | 1000-1260 |

| C-Br | C-Br stretch | < 600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. For this compound (C₈H₆BrNO), the high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom.

The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways could include:

Loss of the hydroxymethyl radical (•CH₂OH)

Loss of water (H₂O) from the molecular ion

Loss of the bromine atom (•Br)

Loss of hydrocyanic acid (HCN)

Analysis of these fragment ions would provide further confirmation of the molecular structure.

Computational Chemistry Studies

Computational studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the intrinsic properties of molecules like this compound. These methods allow for the detailed examination of electronic structure and the prediction of chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. nih.govnih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the electronic properties and predict the spectroscopic behavior of molecules. researchgate.netnih.govscispace.com

The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined by finding the minimum energy conformation. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution of electrons within the molecule, is also analyzed to understand its fundamental chemical characteristics.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Predicted)

| Parameter | Bond | Predicted Value |

| Bond Length | C-Br | 1.90 Å |

| C≡N | 1.15 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-CH2 | 1.51 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-Br | 119° |

| C-C-CN | 121° | |

| C-C-CH2OH | 120° | |

| C-O-H | 109° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.netwuxiapptec.com

The energies of these orbitals are used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.6 |

| Electronegativity | χ | 4.0 |

| Chemical Hardness | η | 2.8 |

| Electrophilicity Index | ω | 2.86 |

Note: These values are hypothetical and serve to illustrate the types of parameters obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govnih.gov For this compound, the electronegative nitrogen atom of the nitrile group and the oxygen atom of the hydroxymethyl group would be expected to be regions of high electron density.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters.

NMR Spectra: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These predicted spectra are valuable for assigning experimental signals and confirming the molecular structure.

IR Spectra: The vibrational frequencies in the infrared (IR) spectrum can be calculated to help assign the various vibrational modes of the molecule. nih.govresearchgate.netorientjchem.org Theoretical spectra are often scaled to better match experimental data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by determining the excitation energies and oscillator strengths of electronic transitions. nih.govnih.govresearchgate.net This helps in understanding the electronic transitions occurring within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | 7.5 - 7.8 ppm |

| Chemical Shift (CH₂) | ~4.7 ppm | |

| Chemical Shift (OH) | Variable | |

| ¹³C NMR | Chemical Shift (C-Br) | ~122 ppm |

| Chemical Shift (C≡N) | ~118 ppm | |

| Chemical Shift (CH₂OH) | ~64 ppm | |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ | |

| Vibrational Frequency (C-Br stretch) | ~680 cm⁻¹ | |

| UV-Vis | Maximum Absorption Wavelength (λmax) | ~280 nm |

Note: These are representative values based on the analysis of similar compounds and serve for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While no specific MD simulation studies have been published for this compound, the methodology for similar small molecules is well-established. Key parameters that would be analyzed include:

Dihedral Angle Analysis: Tracking the torsion angle of the C-C-O-H bond in the hydroxymethyl group to understand its preferred orientations and the energy barriers between different conformations.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with its solvent environment.

These simulations would be invaluable for understanding how the molecule might adapt its shape to fit into the active site of a protein, a crucial aspect for its role as a synthetic intermediate for enzyme inhibitors.

Docking Studies and Protein-Ligand Interactions

Docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. Given that this compound is a precursor to phosphodiesterase inhibitors, understanding its potential interactions with the active sites of these enzymes is of significant interest.

A typical docking study for this compound would involve:

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Selection of the Protein Target: Using the crystal structure of a relevant phosphodiesterase enzyme.

Docking Simulation: Employing software to predict the most likely binding poses of the ligand within the protein's active site.

Analysis of Interactions: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and amino acid residues.

Although no specific docking studies for this compound have been reported, such analyses would be instrumental in rationalizing its structural role in the design of more potent and selective inhibitors. The bromine atom, hydroxymethyl group, and nitrile moiety would all be expected to play significant roles in defining its binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds derived from this compound, QSAR modeling could be used to predict their inhibitory potency against phosphodiesterases.

The development of a QSAR model would entail:

Data Set: A collection of molecules based on the this compound scaffold with their experimentally determined biological activities.

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.

Model Building: Using statistical methods to build a regression model that correlates the descriptors with the observed activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Currently, there are no published QSAR studies that specifically focus on a series of compounds derived directly from this compound. The development of such models would be a valuable step in the rational design of new phosphodiesterase inhibitors, allowing for the virtual screening and prioritization of candidate molecules for synthesis and testing.

Correlation of Experimental Data with Computational Predictions

A comprehensive understanding of this compound would be achieved by correlating experimental spectroscopic data with computational predictions. For instance, theoretical calculations of NMR chemical shifts and vibrational frequencies using methods like Density Functional Theory (DFT) could be compared with experimental NMR and FTIR spectra. This correlation is crucial for validating the accuracy of the computational models and for gaining a deeper understanding of the molecule's electronic structure and bonding.

Mechanistic Investigations of Reactions Involving 3 Bromo 5 Hydroxymethyl Benzonitrile

Elucidation of Reaction Mechanisms

The reactivity of 3-bromo-5-(hydroxymethyl)benzonitrile is dominated by transformations targeting the carbon-bromine bond, a common feature in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are particularly relevant.

Detailed Stepwise Analysis of Key Transformations

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the benzonitrile (B105546) core and an organoboron compound. The catalytic cycle, which utilizes a palladium(0) complex, can be broken down into three primary steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a palladium(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination: The newly formed di-organic palladium(II) complex eliminates the final coupled product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling an amine with the aryl bromide. A patent describing a similar transformation using 2-bromo-5-[[3-(4-fluorophenyl)-lH-pyrazol-4-yl]oxy]benzonitrile with N-methylpiperazine provides a practical example of the likely conditions. google.com The reaction employed a palladium catalyst (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, also known as Xantphos), and a base (sodium t-butoxide) in 1,4-dioxane (B91453) at 100 °C. google.com The mechanism proceeds as follows:

Formation of the Active Catalyst: The palladium(0) precursor reacts with the phosphine ligand to form the active catalyst.

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition with this compound to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and the base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the arylamine product, which regenerates the active palladium(0) catalyst.

Role of Functional Groups as Reactive Sites

The three functional groups on the benzonitrile ring each play a distinct role in the reactivity of the molecule:

Bromo Group: This is the primary reactive site for cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by low-valent transition metals like palladium, initiating catalytic cycles.

Hydroxymethyl Group: This group can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, or esterification. Its presence also influences the electronic properties of the aromatic ring through a weak electron-withdrawing inductive effect. Importantly, it can be a site for unwanted side reactions in cross-coupling if not properly managed.

Nitrile Group: The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aryl bromide. It can also be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions.

The interplay of these functional groups dictates the chemoselectivity of reactions. For instance, in a palladium-catalyzed cross-coupling, the catalyst must selectively activate the C-Br bond without reacting with the hydroxymethyl or nitrile groups.

Kinetic and Thermodynamic Studies of Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain, general principles of physical organic chemistry can provide insights. For instance, the rate of Suzuki-Miyaura and Buchwald-Hartwig reactions is influenced by the electronic nature of the aryl halide. The electron-withdrawing nitrile group would be expected to make the aryl bromide more electrophilic and potentially accelerate the rate of oxidative addition.

Computational studies on related systems, such as the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide, have been used to determine thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), as well as activation energies. researchgate.net Similar studies on this compound could provide valuable data on reaction feasibility and energy barriers.

A hypothetical representation of kinetic data for a cross-coupling reaction is presented in the table below, illustrating the expected influence of reactant concentrations on the initial reaction rate.

Hypothetical Kinetic Data for a Cross-Coupling Reaction

| Experiment | [this compound] (M) | [Coupling Partner] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 1.0 x 10-4 |

Catalytic Effects and Reaction Pathways

The choice of catalyst is paramount in directing the outcome of reactions involving multifunctional molecules like this compound.

Influence of Catalysts on Regioselectivity and Chemoselectivity

In the context of this molecule, the primary challenge is chemoselectivity. A successful catalyst for a cross-coupling reaction at the bromo position must exhibit high selectivity for the C-Br bond over potential interactions with the nitrile or hydroxymethyl functionalities.

The choice of ligand on the palladium catalyst is critical. For instance, in Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands like Xantphos are often used. google.com These ligands promote the reductive elimination step and can prevent side reactions. The bidentate nature of Xantphos provides stability to the palladium center, which can enhance selectivity.

The table below illustrates how different hypothetical catalyst systems might influence the yield of a desired cross-coupling product versus potential side products.

Hypothetical Catalyst Influence on Chemoselectivity

| Catalyst System | Desired Product Yield (%) | Side Product Yield (e.g., from reaction at -CH2OH) (%) |

|---|---|---|

| Pd(PPh3)4 | 75 | 15 |

| Pd2(dba)3 / Xantphos | 95 | <5 |

| NiCl2(dppp) | 60 | 25 |

Solvent Effects on Reaction Outcomes

The solvent plays a crucial role in influencing reaction rates and, in some cases, the reaction pathway itself. For palladium-catalyzed cross-coupling reactions, polar aprotic solvents are commonly employed. In the case of the Buchwald-Hartwig reaction mentioned previously, 1,4-dioxane was the solvent of choice. google.com Such solvents are effective at dissolving the reactants and the catalyst complex while not interfering with the reaction mechanism.

The choice of solvent can impact the stability of intermediates and transition states. For example, in a reaction with ionic intermediates, a more polar solvent would be expected to stabilize these species, potentially lowering the activation energy. However, for a concerted mechanism, solvent effects might be less pronounced.

The following table provides a hypothetical overview of how solvent choice could affect the yield of a Suzuki-Miyaura coupling reaction with this compound.

Hypothetical Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| Toluene | 2.4 | 65 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 80 |

| 1,4-Dioxane | 2.2 | 88 |

| Dimethylformamide (DMF) | 36.7 | 92 |

Biological Activities and Pharmacological Relevance of 3 Bromo 5 Hydroxymethyl Benzonitrile and Its Derivatives

Assessment of Biological Activity Profiles

Currently, detailed biological activity profiles for 3-Bromo-5-(hydroxymethyl)benzonitrile itself are not extensively documented in publicly available scientific literature. Its primary significance lies in its utility as a precursor in the chemical synthesis of other compounds. pharmaffiliates.com

However, the derivatives synthesized from this compound, particularly triazolopyridines, have been identified as potent phosphodiesterase (PDE) inhibitors. pharmaffiliates.com Phosphodiesterases are a superfamily of enzymes that play a crucial role in regulating intracellular signaling pathways, and their inhibition has therapeutic implications in a variety of diseases.

Proposed Mechanisms of Action

The mechanism of action for this compound is intrinsically linked to the biological targets of the derivatives it is used to create.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

As a precursor, this compound does not directly interact with biological targets in a therapeutic context. However, the triazolopyridine derivatives synthesized from it are designed to interact with and inhibit phosphodiesterase enzymes. pharmaffiliates.com PDEs are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular processes. By inhibiting these enzymes, the triazolopyridine derivatives increase the intracellular levels of cAMP and cGMP, leading to downstream cellular responses.

Signaling Pathway Modulation

The modulation of signaling pathways is a direct consequence of the interaction with phosphodiesterases. The elevation of cAMP and cGMP levels by the triazolopyridine derivatives can influence a multitude of signaling cascades. These pathways are involved in processes such as inflammation, smooth muscle relaxation, and other cellular functions. The specific pathway modulated depends on the subtype of phosphodiesterase that is inhibited by the derivative.

Pharmacological Studies and In Vitro / In Vivo Evaluations

There is a lack of publicly available, detailed in vitro and in vivo pharmacological studies specifically evaluating the biological effects of this compound itself. The focus of research has been on the final triazolopyridine products.

| Study Type | Compound | Findings | Reference |

| In Vitro | Triazolopyridine derivatives | Inhibition of phosphodiesterase activity | pharmaffiliates.com |

| In Vivo | Triazolopyridine derivatives | Information not available in public sources |

Therapeutic Potential in Specific Disease Areas

Anti-inflammatory Applications

Derivatives of this compound have shown promise in the field of anti-inflammatory research. A notable example is 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol compound often isolated from red algae. nih.gov Research has demonstrated its potential in alleviating inflammatory responses.

In a study involving a mouse model of atopic dermatitis, treatment with BDB resulted in a noticeable suppression of the condition's symptoms. nih.gov This included reduced serum levels of immunoglobulin E (IgE), smaller lymph nodes, and a decrease in ear edema and inflammatory cell infiltration. nih.gov

Further investigation into the mechanism of action using RAW 264.7 murine macrophages revealed that BDB can suppress the production of the pro-inflammatory cytokine interleukin-6 in a dose-dependent manner. nih.gov The compound also exhibited an inhibitory effect on the phosphorylation of key signaling molecules involved in cellular inflammation, namely the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1). nih.gov These findings suggest that BDB could be a valuable candidate for therapeutic strategies aimed at treating conditions involving allergic inflammation. nih.gov

Another class of related compounds, salicylanilides, which includes N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have also been investigated for their anti-inflammatory properties. nih.gov These compounds are known to inhibit cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis, a key pathway in inflammation. nih.gov

Interactive Table: Research Findings on the Anti-inflammatory Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

| Model System | Treatment | Key Findings | Reference |

| Atopic Dermatitis Mouse Model | BDB (100 mg/kg) | Suppression of atopic dermatitis symptoms, reduced serum IgE, smaller lymph nodes, decreased ear edema and inflammatory cell infiltration. | nih.gov |

| RAW 264.7 Murine Macrophages | BDB (12.5, 25, 50, and 100 μM) | Dose-dependent suppression of interleukin-6 production, inhibition of NF-κB and STAT1 phosphorylation. | nih.gov |

Applications in Cancer Research

The exploration of brominated compounds extends into oncology, with several derivatives showing potential as anticancer agents. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were synthesized and evaluated for their anti-proliferative activity against human breast (MCF-7) and lung (A-549) cancer cell lines. nih.gov

Two derivatives, 7c and 7d, demonstrated significant anticancer activity against MCF-7 cells. nih.gov Further investigation revealed that these compounds also inhibit VEGFR-2, a key receptor involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. nih.gov Compound 7d was also found to induce cell cycle arrest at the G2/M phase and increase the number of cells in the sub-G1 phase, indicative of apoptosis. nih.gov

In a different study, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). nih.gov This enzyme plays a vital role in the energy metabolism of cancer cells, making it a valuable target for anticancer drug development. nih.gov The identified compound showed potent antiproliferative activity against four different pancreatic cancer cell lines, with its efficacy correlating with the intracellular inhibition of hGAPDH. nih.gov

Interactive Table: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c and 7d) | MCF-7 (breast cancer), A-549 (lung cancer) | Good anticancer activity against MCF-7 cells, potent VEGFR-2 inhibitory activity. Compound 7d induced cell cycle arrest and apoptosis. | nih.gov |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole derivative | Pancreatic cancer cell lines | Potent covalent inhibitor of hGAPDH, strong reduction in cancer cell growth. | nih.gov |

Toxicological Assessments and Safety Profiles

The safety profile of any potential therapeutic agent is of paramount importance. For this compound, available safety data indicates it is classified with the GHS07 pictogram, carrying the signal word "Warning" and the hazard statement H302, which means it is harmful if swallowed. sigmaaldrich.comsigmaaldrich.com Precautionary statements advise wearing protective gear and proper handling. sigmaaldrich.comsigmaaldrich.com

A closely related compound, 3-Bromo-5-(bromomethyl)benzonitrile, has been associated with more severe hazard warnings. nih.gov According to its PubChem entry, it is considered harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, is harmful if inhaled, and may cause respiratory irritation. nih.gov